4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(3-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE
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Overview
Description
4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(3-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(3-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety, the introduction of the fluorophenyl group, and the construction of the piperazine ring. Common synthetic routes may involve:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Construction of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(3-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(3-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biochemistry: The compound is used in studies to understand its binding affinity and specificity towards various biological targets.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of 4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(3-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(2H-13-BENZODIOXOL-5-YL)METHYL]-N-(3-FLUOROPHENYL)PIPERAZINE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety and fluorophenyl group contribute to its high binding affinity and specificity towards certain biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(3-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c20-15-2-1-3-16(11-15)21-19(24)23-8-6-22(7-9-23)12-14-4-5-17-18(10-14)26-13-25-17/h1-5,10-11H,6-9,12-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNISAWLYZORMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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